1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
The compound 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine features a triazolopyrimidine core substituted with a methyl group at position 3 and a benzenesulfonyl-piperazine moiety at position 6. The benzenesulfonyl group may enhance metabolic stability due to its electron-withdrawing nature, while the methyl substituent likely reduces steric hindrance compared to bulkier analogs .
Propriétés
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-20-14-13(18-19-20)15(17-11-16-14)21-7-9-22(10-8-21)25(23,24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIOQSDROOGXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonyl group via sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, molecular properties, and biological targets:
Estimated based on molecular formula. *Calculated from structural data.
Key Comparative Insights
Substituent Effects on Target Selectivity
- Methyl vs. Benzyl at Position 3: The target compound’s 3-methyl group (vs. However, benzyl groups (e.g., in VAS2870 and A2AR modulators) may enhance hydrophobic interactions with protein pockets .
- Benzenesulfonyl vs. Amine/Sulfide at Position 7: The benzenesulfonyl group in the target compound may confer metabolic stability compared to the sulfide in VAS2870 or the amine in compound 11 ().
Pharmacological Profiles
- CB2R Agonists: RG7774’s 5-tert-butyl and tetrazolylmethyl groups optimize CB2R binding, avoiding psychotropic CB1R effects. The target compound’s benzenesulfonyl group lacks evidence of cannabinoid receptor activity but may share triazolopyrimidine-mediated signaling pathways .
- NADPH Oxidase Inhibition: VAS2870’s benzoxazolyl-sulfide motif is critical for NADPH oxidase inhibition.
- A2AR Modulation : The A2AR modulator () uses a trifluoromethylphenyl urea substituent for allosteric effects, whereas the target compound’s piperazine-benzenesulfonyl group lacks urea’s hydrogen-bonding capacity, likely altering receptor interaction .
Physicochemical Properties
- Solubility : The dihydrochloride salt in ’s analog improves aqueous solubility compared to the neutral benzenesulfonyl group in the target compound. Piperazine derivatives generally exhibit moderate solubility, influenced by substituent polarity .
- Molecular Weight : The target compound (~382.4 g/mol) falls within drug-like space, whereas A2AR modulators (~600 g/mol) may face challenges in bioavailability .
Activité Biologique
1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound of significant interest due to its potential therapeutic applications. This compound belongs to a class of triazole derivatives that have been studied for various biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is . The structure features a piperazine ring substituted with a benzenesulfonyl group and a triazolopyrimidine moiety. This unique combination contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibit significant anti-inflammatory properties. A patent (WO2005090333A1) describes the inhibition of cytokine production involved in inflammatory processes, suggesting potential use in treating chronic inflammatory diseases .
Table 1: Inhibition of Cytokine Production
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| Compound A | 70% | |
| Compound B | 65% | |
| 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | TBD | This study |
2. Antibacterial Activity
The antibacterial activity of related compounds has been documented against various bacterial strains. For example, synthesized derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis while demonstrating weaker effects against other strains .
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 18 |
| 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | TBD | TBD |
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and urease. Studies indicate that similar piperazine derivatives can significantly inhibit these enzymes, which are crucial in various physiological processes and disease mechanisms .
Table 3: Enzyme Inhibition Potency
| Enzyme Type | IC50 Value (µM) | Reference |
|---|---|---|
| AChE | 0.5 | |
| Urease | 0.8 | |
| 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | TBD | This study |
Case Studies
Several case studies have explored the biological effects of triazole derivatives on various animal models:
- Asthma Model : In vivo studies demonstrated that PDE inhibitors derived from triazole structures reduced airway hyperreactivity in asthmatic mice models by modulating inflammatory responses .
- Cytotoxicity Assessment : Compounds with similar structural features were evaluated for cytotoxicity against murine fibroblast cell lines and were found to be non-toxic at concentrations up to 30 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
